molecular formula C12H10FN3O B2571424 N'-(6-fluoropyridin-2-yl)benzohydrazide CAS No. 338753-84-7

N'-(6-fluoropyridin-2-yl)benzohydrazide

Cat. No.: B2571424
CAS No.: 338753-84-7
M. Wt: 231.23
InChI Key: BAUPQBFGJHQCGW-UHFFFAOYSA-N
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Description

N’-(6-fluoropyridin-2-yl)benzohydrazide is a chemical compound with the molecular formula C₁₂H₁₀FN₃O and a molecular weight of 231.23 g/mol It features a pyridine ring substituted with a fluorine atom at the 6-position and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-fluoropyridin-2-yl)benzohydrazide typically involves the reaction of 6-fluoropyridine-2-carboxylic acid with hydrazine hydrate, followed by the condensation with benzoyl chloride . The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalyst: Acidic or basic catalysts may be used to facilitate the reaction

Industrial Production Methods

While specific industrial production methods for N’-(6-fluoropyridin-2-yl)benzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-(6-fluoropyridin-2-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides

    Reduction: Can be reduced to form amines or other reduced derivatives

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃)

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

N’-(6-fluoropyridin-2-yl)benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-(6-fluoropyridin-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(6-chloropyridin-2-yl)benzohydrazide
  • N’-(6-bromopyridin-2-yl)benzohydrazide
  • N’-(6-iodopyridin-2-yl)benzohydrazide

Uniqueness

N’-(6-fluoropyridin-2-yl)benzohydrazide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research applications.

Properties

IUPAC Name

N'-(6-fluoropyridin-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O/c13-10-7-4-8-11(14-10)15-16-12(17)9-5-2-1-3-6-9/h1-8H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUPQBFGJHQCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=NC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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